molecular formula C21H46N2 B1216899 N-Octadecylpropane-1,3-diamine CAS No. 4253-76-3

N-Octadecylpropane-1,3-diamine

Cat. No.: B1216899
CAS No.: 4253-76-3
M. Wt: 326.6 g/mol
InChI Key: DXYUWQFEDOQSQY-UHFFFAOYSA-N
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Description

N-Octadecylpropane-1,3-diamine is an aliphatic alkyl propylene diamine derivative with the chemical formula C21H46N2. It is a colorless or light yellow solid that is soluble in non-polar solvents such as hydrocarbons, ethers, and chlorinated hydrocarbons, but almost insoluble in water . This compound is known for its excellent surface activity and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used method for preparing N-Octadecylpropane-1,3-diamine involves the reaction of n-hexane amine with stearyl ester. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of specialized equipment to maintain reaction conditions and ensure product purity .

Chemical Reactions Analysis

Types of Reactions: N-Octadecylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amines, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Octadecylpropane-1,3-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Octadecylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound’s surface-active properties enable it to interact with lipid membranes, proteins, and other biomolecules, influencing their structure and function. These interactions can lead to changes in membrane permeability, protein activity, and cellular processes .

Comparison with Similar Compounds

  • N-Stearyl-1,3-propanediamine
  • N-Octadecyltrimethylenediamine
  • Octadecyliminipropylamine

Comparison: N-Octadecylpropane-1,3-diamine is unique due to its specific aliphatic alkyl chain length and propylene diamine structure. This combination imparts distinct surface-active properties, making it particularly effective as a surfactant and crosslinking agent. Compared to similar compounds, this compound offers superior solubility in non-polar solvents and enhanced performance in various industrial applications .

Properties

IUPAC Name

N'-octadecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUWQFEDOQSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195321
Record name N1-Octadecyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4253-76-3
Record name N1-Octadecyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4253-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyliminipropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-Octadecyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-octadecylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-STEARYLTRIMETHYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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